molecular formula C18H14ClNO B297824 3-chloro-4-methyl-N-(naphthalen-2-yl)benzamide

3-chloro-4-methyl-N-(naphthalen-2-yl)benzamide

Katalognummer B297824
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: ASECIUFFBVBGLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methyl-N-(naphthalen-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMNB and has a molecular weight of 325.84 g/mol. CMNB is a white to yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.

Wirkmechanismus

The mechanism of action of CMNB is not fully understood. However, studies have shown that CMNB interacts with cellular proteins and enzymes, leading to various biological effects. In cancer cells, CMNB induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. Inflammatory cells, CMNB inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In fluorescent sensing, CMNB interacts with target molecules, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects
CMNB has been shown to have various biochemical and physiological effects. In cancer cells, CMNB induces apoptosis and inhibits cell proliferation. In inflammatory cells, CMNB reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In fluorescent sensing, CMNB exhibits changes in its fluorescence properties upon interaction with target molecules. In molecular switching, CMNB undergoes a reversible photochromic transformation upon exposure to light.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CMNB is its potential as a versatile compound with applications in various fields. CMNB has been shown to exhibit anticancer, anti-inflammatory, fluorescent sensing, and molecular switching properties. Another advantage of CMNB is its relatively simple synthesis method. However, one limitation of CMNB is its limited solubility in water, which may limit its applications in aqueous environments.

Zukünftige Richtungen

There are several future directions for the study of CMNB. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of CMNB in cancer cells and to optimize its anticancer properties. In material science, further studies are needed to explore the potential of CMNB as a molecular switch and to develop new sensing applications. In environmental science, further studies are needed to optimize the sensing properties of CMNB for the detection of pollutants in water and soil samples.
Conclusion
In conclusion, CMNB is a versatile compound with potential applications in various fields such as medicinal chemistry, material science, and environmental science. CMNB exhibits anticancer, anti-inflammatory, fluorescent sensing, and molecular switching properties. Further studies are needed to elucidate the mechanism of action of CMNB and to optimize its properties for various applications.

Synthesemethoden

The synthesis of CMNB involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified through recrystallization to obtain pure CMNB.

Wissenschaftliche Forschungsanwendungen

CMNB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, CMNB has been studied for its potential as an anticancer agent. Studies have shown that CMNB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMNB has also been studied for its potential as an anti-inflammatory agent. Studies have shown that CMNB inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In material science, CMNB has been studied for its potential as a fluorescent probe. Studies have shown that CMNB exhibits fluorescence properties that can be used for sensing applications. CMNB has also been studied for its potential as a molecular switch. Studies have shown that CMNB undergoes a reversible photochromic transformation, making it a potential candidate for molecular switching applications.
In environmental science, CMNB has been studied for its potential as a pollutant sensor. Studies have shown that CMNB can detect the presence of pollutants such as heavy metals and pesticides in water and soil samples.

Eigenschaften

Produktname

3-chloro-4-methyl-N-(naphthalen-2-yl)benzamide

Molekularformel

C18H14ClNO

Molekulargewicht

295.8 g/mol

IUPAC-Name

3-chloro-4-methyl-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C18H14ClNO/c1-12-6-7-15(11-17(12)19)18(21)20-16-9-8-13-4-2-3-5-14(13)10-16/h2-11H,1H3,(H,20,21)

InChI-Schlüssel

ASECIUFFBVBGLP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.